1-(2-Hydroxyphényl)pipérazine

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 1-(2-Hydroxyphenyl)piperazine derivatives involves several chemical reactions, including the Mannich reaction, which uses phenol derivatives, formaldehyde, and piperazine. For example, 1,4-bis [(1-hydroxy-4-t-butyl-phenyl)-methyl]piperazine is synthesized through this reaction, demonstrating the compound's capability as an antioxidant (Prabawati, 2016). Similarly, other derivatives have been prepared through nucleophilic substitution reactions, showcasing the compound's versatility in synthesis processes (Mishra & Chundawat, 2019).

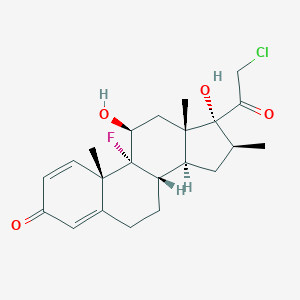

Molecular Structure Analysis

The molecular structure of 1-(2-Hydroxyphenyl)piperazine derivatives has been characterized using various spectroscopic techniques, including IR, NMR, and X-ray diffraction methods. These studies provide insights into the compound's structural features and conformational stability, which are crucial for understanding its reactivity and properties (Zhang et al., 2007).

Chemical Reactions and Properties

1-(2-Hydroxyphenyl)piperazine undergoes various chemical reactions, including alkylation, acidulation, and reduction, to produce pharmaceutical intermediates. These reactions demonstrate the compound's reactivity and potential for functionalization, which is essential for developing new materials and drugs (Quan, 2006).

Physical Properties Analysis

The physical properties of 1-(2-Hydroxyphenyl)piperazine and its derivatives, such as melting points and solubility, are determined by their molecular structure and substituents. These properties are crucial for their application in various fields, influencing their processing, formulation, and performance in end-use applications.

Chemical Properties Analysis

The chemical properties of 1-(2-Hydroxyphenyl)piperazine derivatives, including their reactivity, stability, and interactions with other molecules, are essential for their potential applications. Spectroscopic studies, such as FT-IR, FT-Raman, NMR, and UV-Vis, along with quantum chemical computations, provide valuable information on these properties, aiding in the design and development of new compounds with desired functionalities (Prabavathi et al., 2015).

Applications De Recherche Scientifique

Amélioration de la perméabilité intestinale

1-(2-Hydroxyphényl)pipérazine : les dérivés ont été étudiés pour leur potentiel à améliorer la perméabilité intestinale . Cette application est cruciale pour améliorer la biodisponibilité orale des thérapies macromoléculaires, qui ont souvent du mal à être absorbées dans la circulation sanguine en raison de la barrière de l'épithélium intestinal. La capacité du composé à faciliter le transport des agents thérapeutiques à travers cette barrière sans cytotoxicité significative en fait un candidat prometteur pour les systèmes d'administration orale de médicaments.

Synthèse de dérivés de la pipérazine

Le composé sert d'intermédiaire clé dans la synthèse de divers dérivés de la pipérazine . Ces dérivés sont essentiels à une large gamme d'activités biologiques et pharmaceutiques. La polyvalence de This compound en chimie synthétique permet le développement de nouveaux composés avec des applications thérapeutiques potentielles.

Préparation des composés pharmaceutiques

2-(pipérazin-1-yl)phénol : est utilisé dans la préparation de composés pharmaceutiques . Sa structure est bénéfique dans la synthèse de molécules complexes qui peuvent servir d'ingrédients pharmaceutiques actifs (API). La substitution hydroxyalkyle sur le cycle pipérazine est particulièrement utile pour créer des composés avec les propriétés pharmacologiques souhaitées.

Amélioration des profils pharmacocinétiques

La présence de fragments pipérazine et phénol dans le composé est connue pour améliorer les profils pharmacocinétiques des candidats médicaments . Ces améliorations comprennent de meilleures interactions avec les récepteurs biologiques et une solubilité dans l'eau et une biodisponibilité accrues, qui sont essentielles pour une conception efficace des médicaments.

Applications antibactériennes et antifongiques

Des dérivés de This compound ont été évalués pour leurs propriétés antibactériennes et antifongiques . La structure du composé permet la synthèse d'agents capables d'inhiber la croissance de divers micro-organismes pathogènes, ce qui le rend précieux dans le développement de nouvelles thérapies antimicrobiennes.

Recherche sur le cancer

Le composé a été utilisé dans la recherche sur le cancer, en particulier dans la conception et la synthèse de molécules ayant des propriétés cytotoxiques contre les lignées cellulaires cancéreuses . En modifiant la structure de This compound, les chercheurs peuvent créer de nouveaux composés qui pourraient conduire à des traitements efficaces pour différents types de cancer.

Mécanisme D'action

Target of Action

1-(2-Hydroxyphenyl)piperazine, also known as 2-(piperazin-1-yl)phenol, is primarily used as an intestinal permeation enhancer . It enhances transepithelial transport, which is the movement of substances across the epithelium, a layer of cells that lines the surfaces of our body .

Mode of Action

It is known to enhance transepithelial transport with minimal cytotoxicity compared to similarly effective molecules . This suggests that it interacts with its targets in a way that promotes the transport of substances across the epithelial barrier without causing significant cell damage .

Pharmacokinetics

It is known that the presence of nitrogen atoms in piperazine derivatives can improve the pharmacological and pharmacokinetic profiles of drug candidates, serving as hydrogen bond donors/acceptors, tuning the interactions with receptors, and increasing water solubility and bioavailability .

Result of Action

The primary result of 1-(2-Hydroxyphenyl)piperazine’s action is the enhanced transport of substances across the intestinal epithelium . This can be particularly beneficial in the delivery of oral drugs, especially macromolecular therapeutics, which often face challenges in absorption across the intestinal epithelium .

Safety and Hazards

Analyse Biochimique

Biochemical Properties

It is known that piperazine derivatives, a family to which 1-(2-Hydroxyphenyl)piperazine belongs, have been shown to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific derivative and the biological context .

Cellular Effects

For example, certain piperazine derivatives have been found to enhance transepithelial transport with minimal cytotoxicity . Another piperazine derivative has shown high cytotoxicity to glioblastoma (U87) and cervix cancer (HeLa) cells .

Molecular Mechanism

Piperazine derivatives have been shown to act as reversible inhibitors of acetylcholinesterase, an enzyme that hydrolyzes acetylcholine . This inhibition can massively disturb the motility of parasites .

Temporal Effects in Laboratory Settings

It is known that the compound has a melting point of 125-129 °C .

Dosage Effects in Animal Models

In dogs and cats, single oral doses ≥110 mg/kg can already cause slight adverse drug reactions; ≥800 mg/kg cause neurotoxic symptoms .

Metabolic Pathways

It is known that piperazine derivatives can inhibit the metabolism of succinic acid in ascarids, which disturbs the energy management of the worms .

Transport and Distribution

It is known that piperazine derivatives can enhance transepithelial transport .

Subcellular Localization

It is known that piperazine derivatives can enhance transepithelial transport, suggesting that they may localize at the cell membrane .

Propriétés

IUPAC Name |

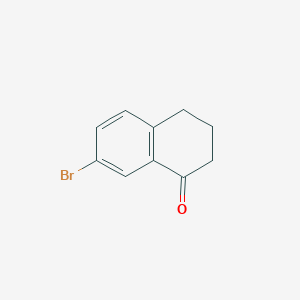

2-piperazin-1-ylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c13-10-4-2-1-3-9(10)12-7-5-11-6-8-12/h1-4,11,13H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UORNTHBBLYBAJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90143733 | |

| Record name | o-(1-Piperazinyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90143733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1011-17-2 | |

| Record name | 2-(1-Piperazinyl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1011-17-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | o-(1-Piperazinyl)phenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001011172 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | o-(1-Piperazinyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90143733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | o-(1-piperazinyl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.529 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(1-Piperazinyl)phenol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M3A5WD54AW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Q & A

Q1: What is the potential application of 2-(piperazin-1-yl)phenol in medical imaging?

A1: Research suggests that derivatives of 2-(piperazin-1-yl)phenol, when complexed with radioactive isotopes like Technetium-99m, could be used as imaging agents for brain receptors. Specifically, a study explored the synthesis and evaluation of [99mTc(CO)3-OH-PP-CS2], a complex incorporating 2-(piperazin-1-yl)phenol. This complex showed moderate brain uptake in rats, indicating potential for further development as a 5-HT1A receptor imaging agent. [, ]

Q2: How does 2-(piperazin-1-yl)phenol interact with dopamine receptors?

A3: A study investigating 5-methoxy-1-methyl-2-[4-(2-hydroxyphenyl)piperazin-1-yl]methyl-1H-indole (KAD22), a compound incorporating the 2-(piperazin-1-yl)phenol structure, found that it did not exhibit affinity for dopamine D2 receptors. This suggests that the presence of 2-(piperazin-1-yl)phenol alone may not be sufficient to confer binding affinity to this receptor. []

Q3: What analytical techniques were used to characterize 2-(piperazin-1-yl)phenol derivatives and their complexes?

A4: High-performance liquid chromatography (HPLC) was employed to assess the radiochemical purity and stability of the 2-(piperazin-1-yl)phenol-containing complex [99mTc(CO)3-OH-PP-CS2]. [, ] Additionally, the lipophilicity of the complex was determined using the n-octanol/water partition coefficient (Log P). [, ] These techniques provide valuable information about the physicochemical properties and behavior of the compound and its derivatives.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[[(1,1-Dimethylethoxy)carbonyl]amino]oxy]acetic Acid 2,5-Dioxo-1-pyrrolidinyl Ester](/img/structure/B30879.png)

![(4S)-3,4-Dihydro-2-(3-methoxypropyl)-2H-thieno[3,2-e]-1,2-thiazin-4-ol 1,1-Dioxide](/img/structure/B30882.png)